molecular formula C19H28O3 B14776277 (8xi,9xi,14xi)-17,19-Dihydroxyandrost-4-en-3-one

(8xi,9xi,14xi)-17,19-Dihydroxyandrost-4-en-3-one

Cat. No.: B14776277
M. Wt: 304.4 g/mol
InChI Key: YLTCTXBDDHSLCS-ZOLLSLMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8xi,9xi,14xi)-17,19-Dihydroxyandrost-4-en-3-one: is a steroidal compound with significant biological and chemical properties. It is characterized by its unique structure, which includes multiple hydroxyl groups and a double bond in the androstane skeleton. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and its role as an intermediate in the synthesis of other biologically active steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8xi,9xi,14xi)-17,19-Dihydroxyandrost-4-en-3-one typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include:

    Oxidation of Androstenedione: One method involves the selective oxidation of androstenedione at specific positions to introduce hydroxyl groups.

    Hydroxylation Reactions: Another approach is the hydroxylation of androst-4-en-3-one derivatives using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Substitution reactions can introduce various functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Saturated steroids.

    Substitution Products: Halogenated or alkylated steroids.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of other complex steroids.
  • Studied for its reactivity and transformation under various chemical conditions.

Biology:

  • Investigated for its role in steroid metabolism and its effects on cellular processes.
  • Potential use as a biomarker for certain physiological conditions.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
  • Used in the development of steroid-based drugs.

Industry:

  • Utilized in the production of steroidal pharmaceuticals.
  • Employed in research and development for new steroidal compounds.

Mechanism of Action

The mechanism of action of (8xi,9xi,14xi)-17,19-Dihydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The compound may also influence various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.

    Testosterone: A primary male sex hormone with anabolic properties.

    Estradiol: A potent estrogen involved in the regulation of the female reproductive system.

Uniqueness:

  • The presence of hydroxyl groups at specific positions makes (8xi,9xi,14xi)-17,19-Dihydroxyandrost-4-en-3-one unique in its reactivity and biological activity.
  • Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from other similar steroids.

Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(10S,13S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14?,15?,16?,17?,18-,19+/m0/s1

InChI Key

YLTCTXBDDHSLCS-ZOLLSLMTSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)CCC4=CC(=O)CC[C@]34CO

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO

Origin of Product

United States

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